molecular formula C18H13NO3S B2985806 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one CAS No. 307551-81-1

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one

Cat. No.: B2985806
CAS No.: 307551-81-1
M. Wt: 323.37
InChI Key: XAMQPDRMIDFVKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one”, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Fluorescence Studies

The synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives have been explored, highlighting their potential as blue light-emitting materials. These compounds emit blue light in the region between 450 to 495 nm, indicating their applicability in fluorescence-based applications and materials science (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Antimicrobial Activity

Coumarin-thiazole derivatives have been investigated for their antimicrobial activity. A specific study focused on a derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, showing significant antimicrobial effects when incorporated into polymers for coatings, indicating its potential use in antimicrobial surface applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Anticancer Activity

Research has also been conducted on the anticancer activity of novel benzimidazole chromenes and thiadiazolylchromenes under microwave irradiation conditions, suggesting these compounds exhibit significant activity against various tumor cell lines, pointing towards their potential in cancer research and therapy (Reddy, Thirupathi Reddy, Kanakalingeswara Rao, & Rajitha, 2003).

Antioxidant Properties

Another study focused on the antioxidant determination of a coumarin substituted heterocyclic compound, highlighting the scavenging ability of the compound against radicals. This suggests its application in research related to oxidative stress and potential therapeutic uses (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Electroluminescent Device Properties

The electroluminescent device properties of Zn(II)-chelated complexes based on functionalized benzothiazole derivatives have been examined, with findings indicating their suitability for white-light emission in electroluminescent devices. This demonstrates their potential in the development of new materials for OLED technology (Roh et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “3-(Benzothiazol-2-yl)benzoicacid”, suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the limited information available on “3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be beneficial. Further studies could also explore its potential applications in various fields, such as medicinal chemistry, given the diverse biological activities exhibited by benzothiazole derivatives .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-21-12-8-7-11-9-13(18(20)22-15(11)10-12)17-19-14-5-3-4-6-16(14)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQPDRMIDFVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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